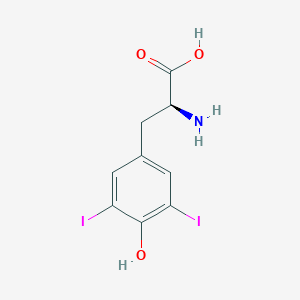

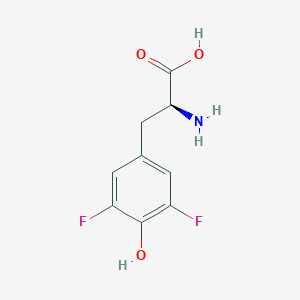

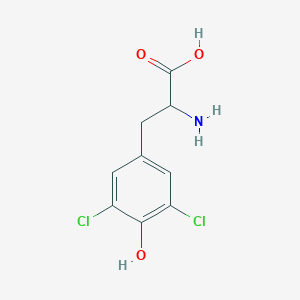

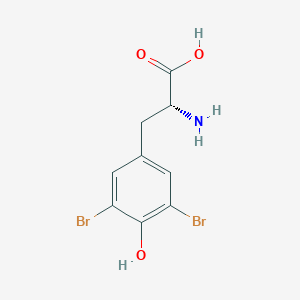

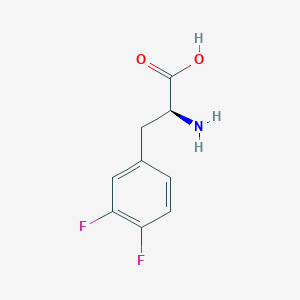

3,4-Difluoro-l-phenylalanine

Vue d'ensemble

Description

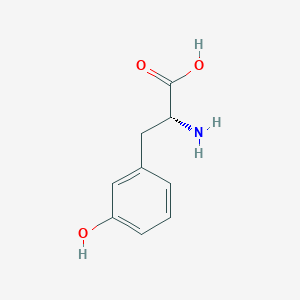

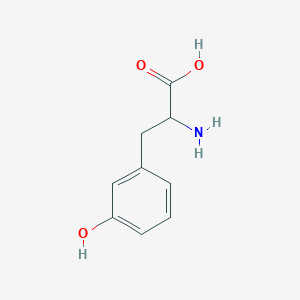

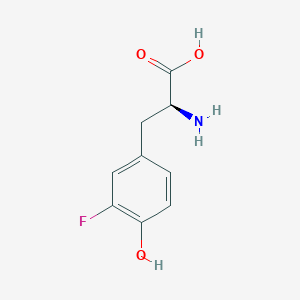

3,4-Difluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is used for producing high-quality peptides . The empirical formula is C24H19F2NO4 .

Synthesis Analysis

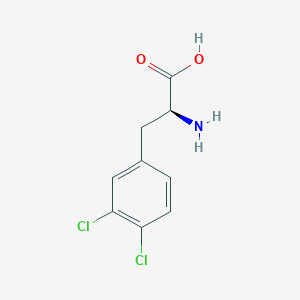

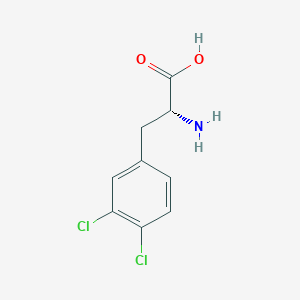

The synthesis of 3,4-Difluoro-L-phenylalanine involves the use of Fmoc solid-phase peptide synthesis . A detailed synthetic approach to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications has been discussed in a paper .Molecular Structure Analysis

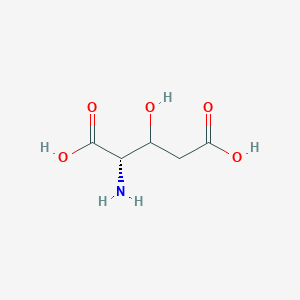

The molecular structure of 3,4-Difluoro-L-phenylalanine contains a total of 23 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Difluoro-L-phenylalanine is 201.17007 g/mol . The SMILES string is NC(Cc1ccc(F)c(F)c1)C(O)=O .Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Fluorinated phenylalanines, including 3,4-Difluoro-l-phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Method: The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

- Results: The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

-

Therapeutic Applications

- Field: Therapeutic Biochemistry

- Application: Fluorinated aromatic amino acids, including 3,4-Difluoro-l-phenylalanine, are known to enhance the stability of proteins folds and serve as valuable analogues for investigation of enzyme kinetics, protein-protein and ligand-receptor interactions .

- Method: These amino acids are used as a powerful tool to study biological process and to develop anti-cancer reagents and vaccines .

- Results: Incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .

-

Radiopharmaceutical Applications

- Field: Nuclear Medicine

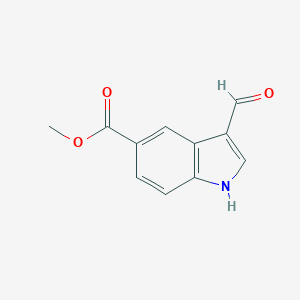

- Application: The 18F-labeled aromatic amino acid 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) is widely used as a radiopharmaceutical in neurologic and oncologic PET .

- Method: A novel approach to the preparation of carrier-added (CA) 6-18F-fluoro-l-DOPA in 3 radiosynthesis steps was developed and evaluated . This approach uses direct nucleophilic 18F fluorination of a protected amino acid derivative .

- Results: The complete preparation and isolation of CA 6-18F-fluoro-l-DOPA are possible with a radiochemical yield of about 22%, within a synthesis time of 105 min, and at a much higher specific activity than with the electrophilic method . The enantiomeric excess of the desired l-isomer was greater than 96% .

-

Enzyme Inhibitor Applications

- Field: Enzymology

- Application: Fluorinated phenylalanines, including 3,4-Difluoro-l-phenylalanine, have been expanded to play an important role as potential enzyme inhibitors .

- Method: The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

- Results: Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351993 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-l-phenylalanine | |

CAS RN |

31105-90-5 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.